
2-Ethenyl-4-methoxy-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-4-methoxy-N-methylaniline is an organic compound with the molecular formula C10H13NO It is a derivative of aniline, featuring an ethenyl group at the second position, a methoxy group at the fourth position, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-4-methoxy-N-methylaniline can be achieved through several methods. One common approach involves the methylation of 4-methoxyaniline using methanol in the presence of a cyclometalated ruthenium complex as a catalyst . This reaction proceeds under mild conditions (60°C) with sodium hydroxide as the base. Another method involves the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the ethenyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation and acylation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-4-methoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups to the aromatic ring.
Scientific Research Applications
2-Ethenyl-4-methoxy-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Ethenyl-4-methoxy-N-methylaniline involves its interaction with specific molecular targets. The ethenyl group can participate in various chemical reactions, while the methoxy and methyl groups influence the compound’s reactivity and binding properties. The pathways involved may include enzyme inhibition, receptor binding, or other biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylaniline: Similar structure but lacks the ethenyl group.
2-Methoxy-N-methylaniline: Similar structure but lacks the ethenyl group.
2-Ethyl-6-methylaniline: Similar structure but has an ethyl group instead of an ethenyl group.
Uniqueness
2-Ethenyl-4-methoxy-N-methylaniline is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies where such functionality is required.
Properties
CAS No. |
210536-17-7 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-ethenyl-4-methoxy-N-methylaniline |
InChI |
InChI=1S/C10H13NO/c1-4-8-7-9(12-3)5-6-10(8)11-2/h4-7,11H,1H2,2-3H3 |
InChI Key |
VCWAULANKZTDOL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)OC)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


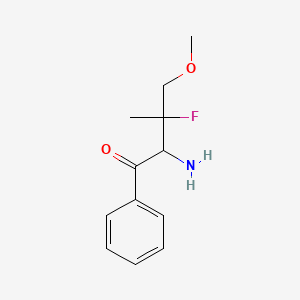
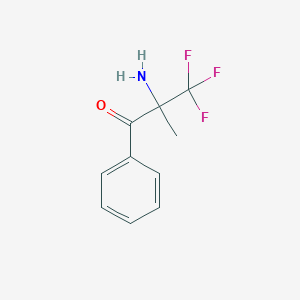


![(R)-2-methyl-1-[4-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13964232.png)

![5-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B13964249.png)
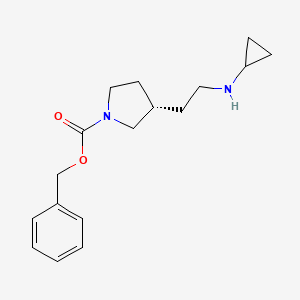

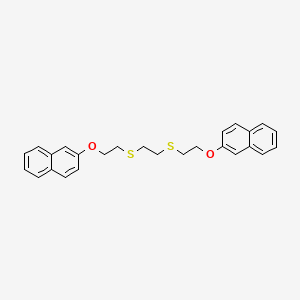
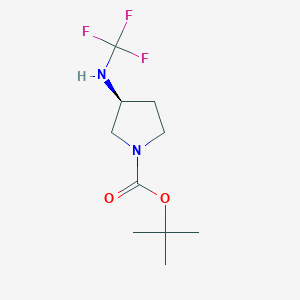
![Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]-](/img/structure/B13964271.png)
![2-(Acetyloxy)-1-[(acetyloxy)methyl]ethyl decanoate](/img/structure/B13964278.png)

